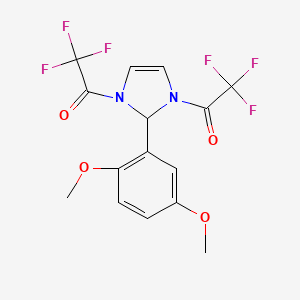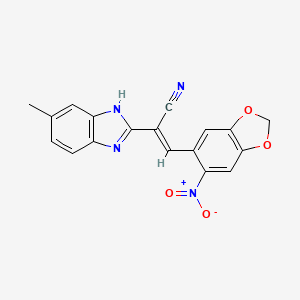
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide, also known as CPPH, is a hydrazide compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPPH has been synthesized through various methods and has shown promising results in both in vitro and in vivo studies.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide is not fully understood, but it has been proposed that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to have various biochemical and physiological effects in in vitro and in vivo studies. In cancer cells, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to induce cell cycle arrest and apoptosis. In inflammation models, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In models of neurodegenerative diseases, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide for lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide research include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may also be studied in combination with other compounds to enhance its effects. In addition, the development of more efficient synthesis methods for 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may allow for its wider use in scientific research.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In vitro studies have shown that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has anti-proliferative effects on cancer cells and can induce apoptosis. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been studied for its potential neuroprotective effects in models of Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-phenylethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(14-6-4-3-5-7-14)19-20-17(21)13(2)22-16-10-8-15(18)9-11-16/h3-11,13H,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQJYKFNQTMFY-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C1=CC=CC=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(E)-1-phenylethylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827367.png)

![2-methyl-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3827386.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B3827393.png)
![N-(2-chloro-5-methylphenyl)-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3827400.png)
![4-({6-[(2-chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)phenol](/img/structure/B3827403.png)

![2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3827410.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3827416.png)
![2,2'-[(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(nitrilomethylylidene)]bis(6-nitrophenol)](/img/structure/B3827424.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B3827434.png)

![(2-chloro-4-nitrophenyl){2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827469.png)
![5-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-8-quinolinamine](/img/structure/B3827475.png)